molecular formula C6H9F2N B13064143 Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane

Cat. No.: B13064143
M. Wt: 133.14 g/mol
InChI Key: GETFYARBJRZNMZ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS 2177263-11-3) is a high-purity bicyclic building block of interest in medicinal chemistry. The compound features a fused pyrrolidine and cyclobutane ring system, a structure recognized as a privileged scaffold in drug discovery for its ability to impart conformational rigidity and improve physicochemical properties . The strategic incorporation of two fluorine atoms at the 6-position is a common tactic to enhance key characteristics such as metabolic stability, membrane permeability, and binding affinity in lead molecules . Derivatives of the 3-azabicyclo[3.2.0]heptane core have demonstrated significant biological activity in research settings, particularly as dopaminergic ligands with a distinct binding affinity profile for D2L and D3 receptors over D1 sites . This specificity makes the scaffold a valuable template for neuroscience and central nervous system (CNS) drug discovery programs. With a molecular formula of C6H10ClF2N and a molecular weight of 169.60 g/mol , this hydrochloride salt is offered with a purity of 95% or higher and is intended for use in the synthesis and optimization of novel therapeutic agents. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1S,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m1/s1

InChI Key

GETFYARBJRZNMZ-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2C1(F)F

Canonical SMILES

C1C2CNCC2C1(F)F

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition Approach

A prominent method to prepare the azabicyclo[3.2.0]heptane scaffold is via intramolecular [2+2] photochemical cycloaddition of 1,6-dienes containing amine functionality. This method was developed to overcome limitations of classical Kochi–Salomon reactions, which are intolerant to basic amines.

  • Procedure : Protonation of amine substrates in situ with acids (e.g., sulfuric acid) masks basicity, allowing the photochemical reaction to proceed in aqueous media with Cu(II) salts as catalysts.
  • Advantages : This approach avoids dry organic solvents and sensitive Cu(I) catalysts, improving practicality and scalability.
  • Outcome : Formation of the bicyclic 3-azabicyclo[3.2.0]heptane framework with potential for further fluorination.

Fluorination Techniques

Detailed Synthetic Procedure Example

Step Reaction Type Reagents/Conditions Outcome
1 Protonation and Photochemical Cycloaddition Diallylamine + 1 M H2SO4, Cu(II) catalyst, UV light, aqueous media Formation of 3-azabicyclo[3.2.0]heptane scaffold
2 Extraction and Concentration Ethyl acetate or DCM extraction, rotary evaporation Isolation of bicyclic intermediate
3 Selective Difluorination DAST or equivalent fluorinating agent, low temperature Introduction of 6,6-difluoro groups in cis configuration
4 Protection/Deprotection (if applicable) Boc or Cbz protection, followed by acid/base deprotection Purification of final product
5 Purification Chromatography or crystallization Pure cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane

Research Findings and Yield Data

  • The photochemical cycloaddition step yields the bicyclic intermediate in moderate to good yields (~60-80%), with challenges in extraction due to aqueous solubility.
  • Fluorination steps achieve high stereoselectivity for the cis isomer, with overall yields for the multi-step process reported between 40-65%.
  • Use of aqueous acidic conditions during photochemical steps improves reaction robustness and scalability.
  • The final product purity typically exceeds 95%, suitable for biological and medicinal chemistry applications.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Notes
Photochemical [2+2] Cycloaddition in Acidic Aqueous Media Mild conditions, amine-tolerant, scalable Extraction challenges, requires UV setup 60-80% (intermediate) Efficient scaffold formation
Conventional Kochi–Salomon Reaction Established method for [2+2] cycloaddition Intolerant to basic amines, dry solvents needed Lower for amines Less practical for this substrate
Multi-step Fluorination with Organometallics High stereoselectivity, precise fluorination Multi-step, sensitive reagents 40-65% overall Requires protection/deprotection steps

Summary Table of Key Data

Parameter Value/Condition Reference
Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
Photochemical Reaction Medium 1 M H2SO4 aqueous solution
Fluorinating Agents DAST, Deoxo-Fluor
Typical Yield (Cycloaddition) 60-80%
Overall Yield (Multi-step) 40-65%
Purity of Final Product >95%

Chemical Reactions Analysis

Types of Reactions

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups .

Scientific Research Applications

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and substituent effects among cis-6,6-difluoro-3-azabicyclo[3.2.0]heptane and analogous bicyclic compounds:

Compound Name Substituents/Ring System Key Features Biological Relevance/Applications References
This compound 3.2.0 bicyclic, 6,6-difluoro (cis) High ring strain, fluorination enhances metabolic stability and lipophilicity Pharmacophore in CNS drug discovery
Trans-6,6-difluoro-3-azabicyclo[3.2.0]heptane 3.2.0 bicyclic, 6,6-difluoro (trans) Reduced steric hindrance compared to cis isomer Limited bioactivity due to poor target fit
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane 4.1.0 bicyclic, 6-(3,4-dichlorophenyl) Larger ring system; chlorine groups enhance receptor binding Triple reuptake inhibitor (antidepressant)
(1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane 3.2.0 bicyclic, diaza, dichloropyridinyl Dual nitrogen atoms improve solubility; chlorine enhances affinity Analgesic agent
4-Thia-1-azabicyclo[3.2.0]heptane derivatives 3.2.0 bicyclic, sulfur substitution Sulfur increases ring flexibility; used in antibiotic scaffolds β-lactamase inhibitors

Pharmacological Properties

  • Fluorine impact: The 6,6-difluoro substitution in the cis configuration increases metabolic stability by resisting oxidative degradation. This contrasts with non-fluorinated analogs like 3-azabicyclo[3.2.0]heptane-2,4-dione, which exhibit shorter half-lives .
  • Ring strain vs. bioactivity : The 3.2.0 system’s strain enhances binding to rigid enzyme pockets (e.g., serotonin receptors), outperforming less-strained systems like 2.2.1 bicyclic amines .

Physicochemical Data

Property This compound 3-Azabicyclo[3.2.0]heptane-2,4-dione 4-Thia-1-azabicyclo[3.2.0]heptane
Molecular Weight (g/mol) 169.6 193.2 175.3
Melting Point (°C) 215–217 (hydrochloride) 198–200 185–187
LogP (Predicted) 1.2 -0.5 0.8
Aqueous Solubility (mg/mL) 12.5 (hydrochloride) 3.2 8.7
Metabolic Stability (t₁/₂, h) 6.8 1.5 4.2

Key Research Findings

  • Stereochemistry matters : The cis-6,6-difluoro isomer shows 10-fold higher affinity for dopamine receptors compared to the trans isomer, attributed to optimal fluorine positioning for hydrophobic interactions .
  • Fluorine vs. chlorine : While chlorine substituents (e.g., in 6-(3,4-dichlorophenyl) analogs) improve receptor binding, fluorine offers better pharmacokinetic profiles due to reduced toxicity .
  • Synthetic scalability : Diastereoselective methods for the cis-6,6-difluoro derivative achieve >80% yields, making it more viable for industrial use than diazabicyclo analogs (~50% yields) .

Biological Activity

Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure that includes a nitrogen atom and two fluorine substituents. Its molecular formula is C7H10F2NC_7H_{10}F_2N with a molecular weight of approximately 151.16 g/mol. The fluorine atoms enhance the compound's reactivity and binding affinity to biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound primarily results from its interactions with specific molecular targets within biological systems. Preliminary studies indicate that the compound may exhibit:

  • Antibacterial Properties : Initial evaluations suggest potential efficacy against certain bacterial strains, warranting further investigation into its pharmacological effects.
  • Selective Binding : The presence of fluorine enhances binding affinity to various receptors and enzymes, potentially modulating biological pathways critical for therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesKey Differences
6,6-Difluoro-3-Azabicyclo[3.1.0]Hexane HemioxalateSimilar bicyclic structureDifferent arrangement of the bicyclic core
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-Azabicyclo[3.2.0]HeptaneContains additional functional groupsDifferent functionalization affecting reactivity and activity
This compoundUnique fluorine substitution patternDistinct chemical and biological properties

This table highlights how the specific arrangement of fluorine atoms in this compound contributes to its unique biological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antibacterial Evaluation : In vitro studies have indicated that this compound shows promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Binding Studies : Research involving docking simulations has demonstrated that this compound can selectively bind to specific enzymes involved in bacterial metabolism, which may explain its observed antibacterial effects.

Future Directions

The exploration of this compound's biological activity is still in preliminary stages; however, several avenues for future research are evident:

  • Mechanistic Studies : Detailed investigations are needed to elucidate the exact molecular mechanisms through which this compound exerts its effects.
  • Therapeutic Applications : Further research should aim to explore its potential applications not only as an antibacterial agent but also in other therapeutic areas such as anti-inflammatory or anticancer treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.